molecular formula C4H5N5O2 B7723974 2,6-diamino-5-nitroso-1H-pyrimidin-4-one

2,6-diamino-5-nitroso-1H-pyrimidin-4-one

Cat. No.: B7723974
M. Wt: 155.12 g/mol
InChI Key: HVMRLFSFHWCUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H5N5O2 It is known for its unique structure, which includes both amino and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one typically involves a multi-step synthetic process. One common method includes the following steps :

    Ring-closure reaction: Malonic methyl ester nitrile reacts with guanidine salt in a methanol solution of sodium methylate.

    Filtration and concentration: The reaction mixture is diluted with absolute methanol, and by-product sodium nitrate is recovered by filtration. The filtrate is then concentrated.

    Destruction of excess sodium methoxide: Water is added to the concentrated filtrate, followed by concentration and recovery of aqueous methanol.

    Nitrosation reaction: The concentrate is subjected to a nitrosation reaction in a dilute formic acid solution with sodium nitrite.

    Crystallization and filtration: After the reaction is complete, the mixture is cooled, and the product is crystallized and filtered.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on the efficient recycling of solvents and reagents, as well as the reduction of waste .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-nitroso-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2,6-Diamino-5-nitroso-1H-pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its potential antibiotic activity against Clostridioides difficile is believed to involve the inhibition of key bacterial enzymes, leading to the disruption of essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
  • 2,6-Diamino-5-nitrosopyrimidin-4-ol
  • 4-Hydroxy-5-nitroso-2,6-diaminopyrimidine

Uniqueness

2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is unique due to its specific arrangement of amino and nitroso groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2,6-diamino-5-nitroso-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRLFSFHWCUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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